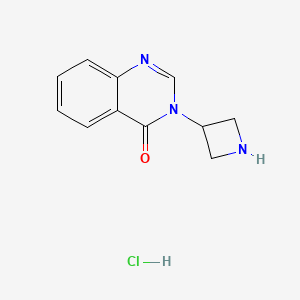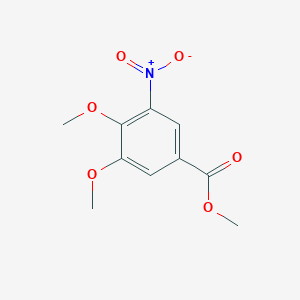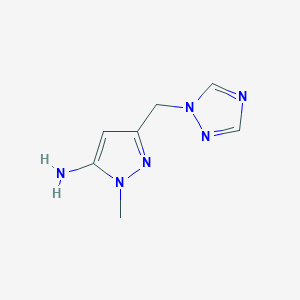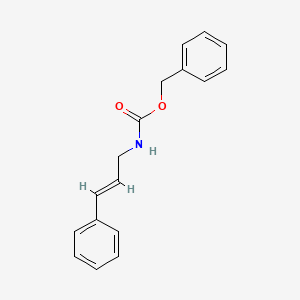
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride, also known as AZD-4547, is a small molecule inhibitor that specifically targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, lung, and gastric cancers.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of azetidinone derivatives containing the quinazolin-4(3H)-one moiety. These compounds have shown significant activity against various microbial strains, attributing to their potential as novel antimicrobial agents. For example, the synthesis and antimicrobial evaluation of various azetidinones and thiazolidinones derived from quinazolin-4(3H)-one have highlighted their promising antimicrobial properties (Patel & Patel, 2011; Sahib, 2018).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been synthesized to explore their anti-inflammatory and analgesic activities. Some derivatives have exhibited significant anti-inflammatory and analgesic activities, presenting a potential for the development of new therapeutic agents in treating inflammation and pain (Gupta & Mishra, 2016).
Antiparkinsonian Activity
Research into azetidinonyl and thiazolidinonyl quinazolinone derivatives has opened new avenues for the development of antiparkinsonian agents. Some derivatives have shown promising results in screening for antiparkinsonian activity, suggesting their potential application in treating Parkinson's disease (Kumar, Kaur, & Kumar, 2012).
Antihypertensive and Cardiovascular Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antihypertensive activities. Some of these compounds have demonstrated the ability to lower blood pressure, indicating their potential use as hypotensive agents (Kumar, Tyagi, & Srivastava, 2003; Rahman et al., 2014).
Corrosion Inhibition
The quinazolin-4(3H)-one derivatives have been explored as corrosion inhibitors for various metals in acidic environments. These compounds have shown effective inhibition properties, suggesting their application in protecting metals from corrosion (Zhang et al., 2016).
Antimalarial Activity
In the quest for new antimalarial agents, quinazolin-2,4-dione derivatives have been synthesized and subjected to in silico molecular docking studies. These compounds exhibit potential binding affinities against Plasmodium falciparum enzymes, indicating their prospective use in malaria treatment (Abdelmonsef et al., 2020).
properties
IUPAC Name |
3-(azetidin-3-yl)quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c15-11-9-3-1-2-4-10(9)13-7-14(11)8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNAKOHLSUYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)
![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)



![2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2798108.png)


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2798112.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2798116.png)
![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)